Methyl 3,4-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXEWCMUHQOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an enamine with an isatylidene malononitrile derivative in the presence of a chiral base organocatalyst . This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired dihydropyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry: Methyl 3,4-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure is similar to that of certain calcium channel blockers, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s structural similarity to dihydropyridine-based drugs, such as nifedipine, suggests potential applications in the treatment of cardiovascular diseases. Researchers are exploring its use in developing new medications with improved efficacy and reduced side effects.
Industry: In the materials science industry, this compound is investigated for its potential use in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as calcium channels. The compound can modulate the activity of these channels, leading to changes in cellular calcium levels. This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Dihydropyridine Core
The dihydropyridine core can be modified at multiple positions, leading to variations in reactivity, stability, and applications. Key analogs include:
Table 1: Substituent Variations in Dihydropyridine Derivatives
Key Observations :
Ester Group Modifications
The ester moiety at the 1-position significantly impacts solubility, stability, and synthetic utility:
Table 2: Ester Group Comparisons
Key Observations :
- Methyl Esters : Ideal for reactions requiring mild conditions (e.g., catalytic hydrogenation in ).
- Benzyl Esters : Useful in photoredox catalysis () but require acidic conditions for deprotection.
- tert-Butyl Esters : Preferred for stability in multi-step syntheses ().
Palladium-Catalyzed Functionalization
tert-Butyl derivatives (e.g., ) are triflated at C5 for Suzuki-Miyaura couplings, achieving 74–96% yields. Methyl analogs lack this versatility due to lower stability under strong electrophilic conditions.
Pharmacological and Material Science Potential
Benzyl esters with methyl or oxo substituents (e.g., ) are highlighted for drug discovery due to their structural diversity. For example, Benzyl2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 190906-91-3) is a high-purity amino acid derivative with applications in targeted therapeutics . Methyl esters, while less explored pharmacologically, serve as critical intermediates in chiral catalyst systems (e.g., Cu-Bi complexes in ).
Biological Activity
Methyl 3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its structural similarity to known pharmacological agents, particularly calcium channel blockers. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a dihydropyridine core that is crucial for its biological activity. The compound's structure can be represented as follows:
This structure allows it to interact with various biological targets, particularly calcium channels, which play a critical role in numerous physiological processes.
The primary mechanism of action for this compound involves its modulation of calcium channels. By interacting with these channels, the compound can alter intracellular calcium levels, influencing muscle contraction and neurotransmitter release. This action is similar to that of established calcium channel blockers like nifedipine, suggesting potential applications in treating cardiovascular diseases and other conditions associated with calcium dysregulation .
Antioxidant Activity
Research indicates that compounds with a dihydropyridine structure exhibit antioxidant properties. This compound may protect cells from oxidative stress by scavenging free radicals and modulating redox-sensitive signaling pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on its ability to shield neuronal cells from oxidative damage. This property positions it as a candidate for developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of dihydropyridine derivatives, providing insights into their therapeutic potential:
- Cardiovascular Applications : Research has indicated that dihydropyridine derivatives can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells, which could be extrapolated to this compound .
- Neuroprotective Studies : In vitro studies have demonstrated that certain dihydropyridine compounds can reduce neuronal apoptosis induced by oxidative stress. These findings suggest a potential role for this compound in neuroprotection .
- Antibacterial Testing : Although direct studies on this compound are scarce, related compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating a potential area for further research .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
